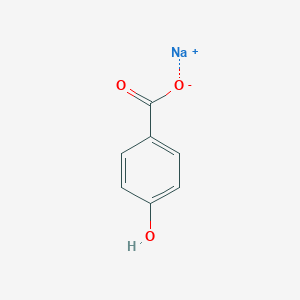
チオアニソール
説明
. It is a colorless liquid that is soluble in organic solvents and is the simplest alkyl-aryl thioether. Thioanisole is the sulfur analogue of anisole, where the oxygen atom in anisole is replaced by a sulfur atom .
科学的研究の応用
染料、医薬品、および農薬の製造における中間体
チオアニソールは、染料、医薬品、および農薬の製造における中間体として使用されます . これらの化合物の合成に重要な役割を果たし、それらの化学構造と特性に貢献しています。
安定なスルホニウム塩の製造
チオアニソールは、安定なスルホニウム塩を製造するために使用されます . スルホニウム塩は、アルキル化反応やアリール化反応など、さまざまな化学反応で使用されるため、有機化学において重要です。
スルホキシドおよびスルホンの製造
チオアニソールは、スルホキシドおよびスルホンの製造に使用されます . これらの化合物は、有機合成における中間体や溶媒など、幅広い用途があります。
メチルエーテルの開裂
チオアニソールは、トリフルオロメタンスルホン酸との関連で、メチルエーテルの開裂に使用されます . これは、有機合成において有用な反応であり、メチルエーテル保護基を選択的に除去することができます。
香味剤または添加剤
チオアニソールは、香味剤または添加剤として機能することができます . つまり、特定の食品の風味を高めたり、特定の薬の有効性を高めたりするために使用することができます。
酸化反応における触媒
チオアニソールは、スルフィドをスルホキシドおよびスルホンに酸化するために使用されてきました <svg class="icon" height="16" p-id="1735" t="170926478
作用機序
Target of Action
Thioanisole, also known as Methyl phenyl sulfide , is primarily targeted by binuclear manganese (II) complexes with amino acid-based ligands . These complexes are used as catalysts in the oxidation of thioanisole .
Mode of Action
Thioanisole interacts with its target through a process of oxidation. The binuclear manganese (II) complex catalyzes the oxidation of thioanisole with hydrogen peroxide (H2O2), resulting in the production of sulfoxide and sulfone . The amino acid Schiff base ligand in the complex is coordinated as a bivalent anion with a tridentate NO2 donor set involving the phenolic and carboxylic acid oxygens and azomethine nitrogen .
Biochemical Pathways
The primary biochemical pathway affected by thioanisole is the oxidation of sulfides. This process provides a straightforward synthetic approach for preparing numerous sulfoxides . Sulfoxides are valuable synthetic intermediates that are employed for the production of a range of chemically and biologically active molecules such as anti-ulcer drugs (proton pump inhibitors), antifungal and anti-atherosclerotic agents .
Pharmacokinetics
It’s known that the compound’s bioavailability is influenced by the efficiency of the catalytic system used in its oxidation .
Result of Action
The result of thioanisole’s action is the production of sulfoxide and sulfone . These compounds are produced when thioanisole is oxidized by the binuclear manganese (II) complex . The sulfoxide and sulfone produced are valuable in various applications, including the synthesis of chemically and biologically active molecules .
Action Environment
The action of thioanisole is influenced by environmental factors such as the presence of a catalyst and hydrogen peroxide. The efficiency of the oxidation process is dependent on the activity of the catalyst, which can be affected by factors such as temperature and pH . The silica-supported metal complex used as a catalyst shows lower catalytic activity compared to the homogeneous catalyst, but its activity remains nearly unchanged after multiple cycles, indicating its stability .
生化学分析
Biochemical Properties
Thioanisole interacts with enzymes and proteins in biochemical reactions. For instance, it has been found that a binuclear Mn (II) complex catalyzes the oxidation of thioanisole with H2O2, to give the sulfoxide and sulfone . This reaction involves the interaction of thioanisole with the manganese complex, leading to its oxidation .
Cellular Effects
The effects of Thioanisole on cells and cellular processes are not well-documented in the literature. Its oxidation products, sulfoxide and sulfone, have been studied extensively. These products can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Thioanisole involves its interaction with enzymes and proteins. In the presence of a binuclear Mn (II) complex, Thioanisole undergoes oxidation to form sulfoxide and sulfone . This process involves binding interactions with the manganese complex, leading to changes in the molecular structure of Thioanisole .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Thioanisole change over time. For instance, the activity of the immobilized catalyst that catalyzes the oxidation of Thioanisole remains nearly unchanged after five cycles, indicating that it is truly heterogeneous . This suggests that Thioanisole’s effects on cellular function observed in in vitro studies may be long-term.
Metabolic Pathways
Thioanisole is involved in metabolic pathways related to its oxidation. The binuclear Mn (II) complex catalyzes the oxidation of Thioanisole, leading to the formation of sulfoxide and sulfone . This process involves the interaction of Thioanisole with the manganese complex .
Transport and Distribution
Given its solubility in organic solvents , it is likely that Thioanisole can be transported and distributed within cells and tissues.
準備方法
Thioanisole can be synthesized through several methods:
Methylation of Thiophenol: This is a common laboratory method where thiophenol reacts with methyl iodide in the presence of a base to form thioanisole.
Diazonium Salt Method: Aniline is diazotized to form a diazonium salt, which then reacts with sodium methyl mercaptan to produce thioanisole.
Industrial Production: Industrially, thioanisole can be produced by reacting thiophenol with dimethyl sulfate or methyl chloride under basic conditions
特性
IUPAC Name |
methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S/c1-8-7-5-3-2-4-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKJADCVZUBCPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059217 | |
| Record name | Benzene, (methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a stench; [Alfa Aesar MSDS], Liquid, colourless or slightly yellow liquid with unpleasant odour | |
| Record name | Methyl phenyl sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16551 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Methyl phenyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Methyl phenyl sulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/535/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
188.00 to 193.00 °C. @ 760.00 mm Hg | |
| Record name | Methyl phenyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.506 mg/mL at 25 °C, insoluble in water; soluble in alcohol and oil | |
| Record name | Methyl phenyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Methyl phenyl sulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/535/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.958-0.968 | |
| Record name | Methyl phenyl sulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/535/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
100-68-5 | |
| Record name | Thioanisole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylphenylsulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thioanisole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57916 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, (methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl phenyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PHENYL SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB4K737YF4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl phenyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-15 °C | |
| Record name | Methyl phenyl sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034448 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of thioanisole?
A1: Thioanisole has the molecular formula C₇H₈S and a molecular weight of 124.20 g/mol. Its structure consists of a methyl group (CH₃) attached to a sulfur atom, which is directly bonded to a benzene ring (C₆H₅).
Q2: What are some key spectroscopic features of thioanisole?
A: Thioanisole exhibits characteristic spectroscopic features in various techniques. For instance, in its infrared spectrum, thioanisole shows a C-H stretching vibration around 2836 cm⁻¹ associated with the methyl group []. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl and aromatic protons, providing insights into its structure and conformation [, ]. Additionally, UV-Vis spectroscopy can provide information about the electronic transitions within the molecule [].
Q3: How is thioanisole used in organic synthesis?
A: Thioanisole is a versatile reagent in organic synthesis. For example, it can be converted to a sulfonium salt using methyl trifluoromethanesulfonate, which upon deprotonation generates a sulfur ylide capable of reacting with aldehydes and ketones to form epoxides []. Additionally, thioanisole can be oxidized to the corresponding sulfoxide, a useful reagent in Swern oxidation reactions [].
Q4: Can thioanisole be used as a substrate in catalytic oxidation reactions?
A: Yes, thioanisole is frequently employed as a model substrate in catalytic oxidation reactions to investigate the activity and selectivity of various catalysts. For instance, researchers have explored the oxidation of thioanisole using oxovanadium(IV)-functionalized polybenzimidazole nanofibers [] and heterobimetallic cerium(IV) oxo clusters [].
Q5: What are the typical products of thioanisole oxidation?
A: Thioanisole can be oxidized to its corresponding sulfoxide (methyl phenyl sulfoxide) and sulfone (methyl phenyl sulfone) depending on the reaction conditions and the oxidant employed [, , , ]. The selectivity toward sulfoxide or sulfone formation is often a key parameter in evaluating the performance of catalytic oxidation systems.
Q6: How does the structure of the catalyst influence the enantioselectivity of thioanisole oxidation?
A: The enantioselectivity of thioanisole oxidation is highly dependent on the catalyst structure. Studies using myoglobin mutants have demonstrated that mutations in the active site can significantly alter the enantiomeric excess of the resulting sulfoxide product []. Similarly, self-inclusion phenomena in β-cyclodextrin derivatives have been shown to impact enantioselectivity in thioanisole oxidation [].
Q7: How have computational methods been employed to study thioanisole and its reactions?
A: Computational chemistry plays a crucial role in understanding the properties and reactivity of thioanisole. Density functional theory (DFT) calculations have been extensively used to investigate the structures of thioanisole radical cations [], predict the methyl internal-rotor barrier [], and elucidate reaction mechanisms, such as the hydrogen transfer-induced S-C rearrangement in thioanisole derivatives [].
Q8: Have researchers developed quantitative structure-activity relationship (QSAR) models for thioanisole derivatives?
A: While specific QSAR models for thioanisole derivatives were not explicitly mentioned in the provided research, the data generated, such as the Hammett analysis of thioanisole oxidation by oxomanganese(IV) complexes [], can serve as a basis for developing such models to predict the reactivity and properties of related compounds.
Q9: How do substituents on the aromatic ring affect the reactivity of thioanisole?
A: Substituents on the aromatic ring can significantly influence the reactivity of thioanisole. For example, electron-donating groups generally increase the electron density at the sulfur atom, making it more susceptible to oxidation []. Conversely, electron-withdrawing substituents tend to decrease its reactivity towards oxidation [].
Q10: Does the conformation of the thiomethyl group impact the reactivity of thioanisole?
A: Yes, the conformation of the thiomethyl group relative to the aromatic ring can impact reactivity. Studies using NMR spectroscopy have shown that thioanisole can adopt different conformations, with the planar and orthogonal forms being the most prevalent []. These conformational preferences can influence the accessibility of the sulfur atom to reagents and thus affect its reactivity.
Q11: What is the environmental impact of thioanisole, and how is it degraded?
A: Thioanisole can contribute to odor issues in wastewater treatment []. Electron beam irradiation has been investigated as a potential method for removing thioanisole from aqueous solutions []. Further research is needed to fully assess its environmental fate and develop effective degradation strategies.
- How does the presence of Brønsted or Lewis acids affect the mechanism of thioanisole oxidation by manganese(IV)-oxo complexes? []
- Can iodosylarene complexes act as independent oxidants in reactions involving manganese centers and thioanisole? []
- How does the orientation of the 13-TMC ligand in P450 119 peroxygenase mutants impact the selectivity of thioanisole sulfoxidation? []
- What is the role of the apoprotein moiety in the oxidation of thioanisole by lignin peroxidase? []
- Can nitrobenzene dioxygenase be engineered to further enhance its activity and enantioselectivity in the oxidation of aromatic sulfides? []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S)-2-azaniumyl-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-azaniumyl-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B89474.png)










